2-(Cyclohexylamino)phenol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like 2-Cyclohexylaminophenol hydrochloride can be analyzed using various methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . Tools like MolView can also be used to convert the molecule into a 3D model for further analysis .Scientific Research Applications
Catalyst Deactivation in Hydrodechlorination
- Research has demonstrated that in the hydrodechlorination (HDC) of dichlorophenol, 2-cyclohexylaminophenol hydrochloride plays a role in the generation of cyclohexanone and phenol. The studies reveal how catalysts used in this process undergo deactivation, which is crucial for understanding the lifecycle and efficiency of these catalysts in industrial applications (Yuan & Keane, 2003).
Batch vs. Continuous Operation in Catalysis
- Investigations comparing batch and continuous operation in the catalytic hydrodechlorination of 2,4-dichlorophenol over Pd/Al2O3 showed that 2-cyclohexylaminophenol hydrochloride forms as a byproduct. These findings are significant for optimizing industrial processes for environmental toxin treatment (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).
Hydrodechlorination Mechanisms
- Research on hydrodechlorination mechanisms has shown the importance of 2-cyclohexylaminophenol hydrochloride in the reaction pathway. This contributes to a deeper understanding of the chemical processes involved and can inform improvements in catalysis technology (Yuan & Keane, 2004).
Synthesis and Crystal Structure Analysis
- The synthesis of compounds similar to 2-cyclohexylaminophenol hydrochloride and their crystal structure analysis provides foundational knowledge for the development of new materials and drugs. Understanding these structures can lead to innovations in various fields of chemistry and pharmacology (Shi et al., 2007).
Effects of Base Addition in Catalysis
- Studies on the role of base addition in the hydrodechlorination of dichlorophenol over catalysts show that 2-cyclohexylaminophenol hydrochloride forms as an intermediate. This research is crucial for optimizing catalytic reactions in industrial and environmental applications (Yuan & Keane, 2004).
Safety and Hazards
Future Directions
The future directions for research involving 2-Cyclohexylaminophenol hydrochloride could involve its use in the development of new drug delivery systems , the synthesis of diverse bioactive heterocyclic scaffolds , and the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .
Properties
IUPAC Name |
2-(cyclohexylamino)phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h4-5,8-10,13-14H,1-3,6-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAKGRZTUXWKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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